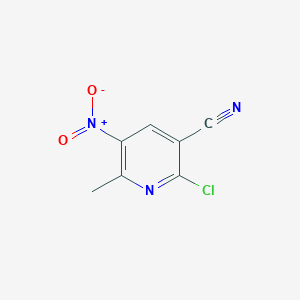
2-氯-6-甲基-5-硝基烟腈
描述
The compound 2-Chloro-6-methyl-5-nitronicotinonitrile is a derivative of the pyridine family, characterized by the presence of a nitro group and a nitrile group attached to the pyridine ring. This structure is of interest due to its potential applications in various chemical reactions and as a precursor for more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a method for synthesizing compounds with a similar structure, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, involves a Vilsmeier–Haack chlorination process . This process is a crucial step in introducing the chloro group into the pyridine ring, which is a common structural motif in this class of compounds.
Molecular Structure Analysis
X-ray analysis has been used to determine the solid-state structure of related chloro-nitropyridine derivatives . These analyses reveal that such compounds can crystallize with independent molecules in the asymmetric unit, displaying nearly identical geometric parameters. The presence of hydrogen bonding and weak aromatic π–π stacking interactions are also noted, which could influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of similar chloro-nitropyridine compounds has been studied, showing that they can participate in various chemical transformations. For example, cycloaddition reactions have been performed with nitrones, leading to the formation of spirocyclopropaneisoxazolidines . Additionally, the presence of a chlorine substituent on the carbon alpha to the spirocyclopropane ring facilitates ring enlargement reactions, which are useful for synthesizing indolizine skeletons .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitropyridine derivatives have been investigated through spectroscopic methods, including IR, NMR, and electronic spectroscopy . These studies provide insights into the electronic structure and optical properties of the compounds. For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects playing a significant role in the emission spectra .
科学研究应用
抗球虫剂合成
2-氯-6-甲基-5-硝基烟腈在抗球虫剂的开发中发挥着重要作用。Morisawa 等人(1977 年)的一项研究重点是合成和评价 5-硝基烟酰胺及其类似物(包括 2-氯-6-甲基-5-硝基烟腈)的抗球虫活性。这些化合物对艾美球虫(家禽球虫病的病原体)表现出显着的活性 (Morisawa、Kataoka、Kitano 和 Matsuzawa,1977).
有机化学和合成
在有机化学中,2-氯-6-甲基-5-硝基烟腈用作合成各种杂环化合物的原料。Coppola 和 Shapiro(1981 年)研究了 2-氯烟腈与硫脲的反应,导致合成新的环系。这项研究突出了 2-氯-6-甲基-5-硝基烟腈在生成不同化学结构方面的多功能性 (Coppola 和 Shapiro,1981).
化学中的硝化途径
Panzella 等人(2003 年)探讨了在酸性条件下维甲酸及其酯的硝化途径,其中 2-氯-6-甲基-5-硝基烟腈可能作为反应物或中间体发挥作用。他们的研究有助于更好地了解类视黄醇对活性氮物种的反应性,这与药物化学领域相关 (Panzella、Manini、Crescenzi、Napolitano 和 d’Ischia,2003).
农业化学
在农业化学中,2-氯-6-甲基-5-硝基烟腈的衍生物(如硝化抑制剂)因其作为硝化抑制剂的作用而受到研究。Vannelli 和 Hooper(1993 年)重点研究了氨氧化细菌亚硝化单胞菌对硝化抑制剂的还原性脱卤作用,证明了其在环境中的转化。这项研究对于了解此类化合物在农业土壤中的行为及其对氮循环的影响至关重要 (Vannelli 和 Hooper,1993).
安全和危害
The compound is classified as a warning under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-chloro-6-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZWFEILQHGLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)
amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)


![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)
![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile](/img/structure/B3034928.png)